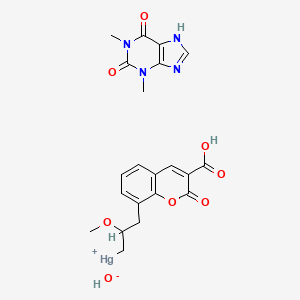
Mercumatilin
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of mercumatilin involves the introduction of a mercurated propyl group to the coumarin ring. The specific synthetic route and reaction conditions are not widely documented in open literature. the general approach involves the mercuration of a propyl group followed by its attachment to the coumarin ring through a series of organic reactions.
Industrial Production Methods: Industrial production of this compound would likely involve large-scale organic synthesis techniques, ensuring the stability and purity of the compound. The process would include steps such as purification, crystallization, and quality control to meet pharmaceutical standards.
Analyse Chemischer Reaktionen
Types of Reactions: Mercumatilin undergoes various chemical reactions, including:
Oxidation: The mercurated propyl group can be oxidized under specific conditions.
Reduction: Reduction reactions can modify the mercurial component.
Substitution: The compound can undergo substitution reactions, particularly at the coumarin ring.
Common Reagents and Conditions:
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogens, nucleophiles.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield mercuric oxide derivatives, while substitution reactions can introduce various functional groups to the coumarin ring.
Wissenschaftliche Forschungsanwendungen
Mercumatilin has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis and as a model compound for studying mercurial diuretics.
Biology: Investigated for its effects on biological systems, particularly its diuretic properties.
Medicine: Explored for its potential therapeutic uses, especially in conditions requiring diuresis.
Wirkmechanismus
Mercumatilin exerts its effects primarily through its interaction with biological systems as a diuretic. The mercurated propyl group plays a crucial role in its activity, likely interacting with specific molecular targets in the kidneys to promote diuresis. The exact molecular pathways and targets involved are still under investigation, but it is believed to influence ion transport and water reabsorption in renal tubules .
Similar Compounds:
Dicumarol: An anticoagulant with a similar coumarin structure.
Warfarin: Another anticoagulant, widely used in clinical settings.
Novobiocin: An antibiotic with a coumarin core structure.
Uniqueness: this compound is unique due to its mercurated propyl group, which imparts distinct chemical and biological properties. Unlike dicumarol and warfarin, which are primarily anticoagulants, this compound’s primary function is as a diuretic. This structural difference highlights its unique mechanism of action and therapeutic potential .
Eigenschaften
CAS-Nummer |
692248-08-1 |
|---|---|
Molekularformel |
C21H22HgN4O8 |
Molekulargewicht |
659.0 g/mol |
IUPAC-Name |
[3-(3-carboxy-2-oxochromen-8-yl)-2-methoxypropyl]mercury(1+);1,3-dimethyl-7H-purine-2,6-dione;hydroxide |
InChI |
InChI=1S/C14H13O5.C7H8N4O2.Hg.H2O/c1-8(18-2)6-9-4-3-5-10-7-11(13(15)16)14(17)19-12(9)10;1-10-5-4(8-3-9-5)6(12)11(2)7(10)13;;/h3-5,7-8H,1,6H2,2H3,(H,15,16);3H,1-2H3,(H,8,9);;1H2/q;;+1;/p-1 |
InChI-Schlüssel |
IQHCCUCQCKCLOA-UHFFFAOYSA-M |
Kanonische SMILES |
CN1C2=C(C(=O)N(C1=O)C)NC=N2.COC(CC1=CC=CC2=C1OC(=O)C(=C2)C(=O)O)C[Hg+].[OH-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



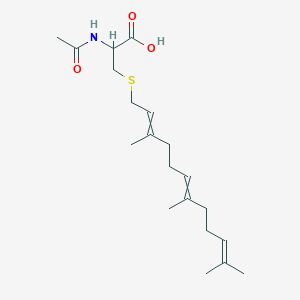
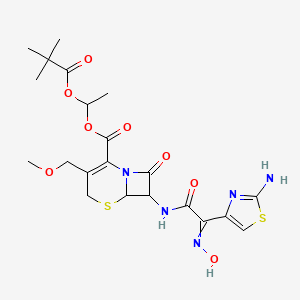
![I+/--[[(2-Bromoethyl)amino]methyl]-2-nitro-1H-imidazole-1-ethanol](/img/structure/B10782273.png)
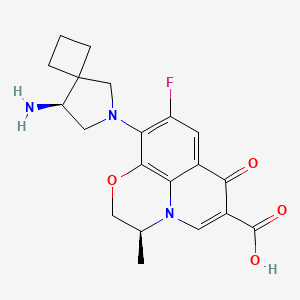
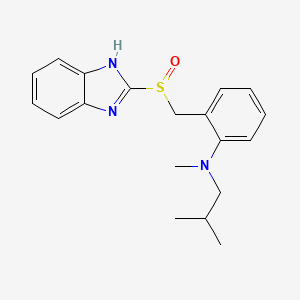
![2-[3-[[2-(2-Amino-1,3-thiazol-4-yl)-2-methoxyiminoacetyl]amino]-2-methyl-4-oxoazetidin-1-yl]oxyacetic acid](/img/structure/B10782292.png)
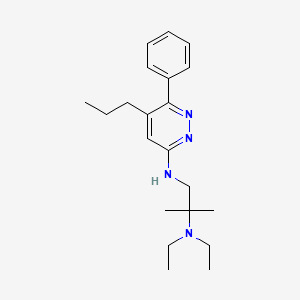
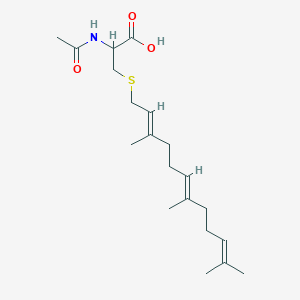
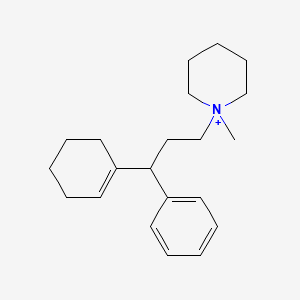
![2-[2-aminoethyl-[2-(butylcarbamoyloxy)ethyl]amino]ethyl N-butylcarbamate](/img/structure/B10782326.png)
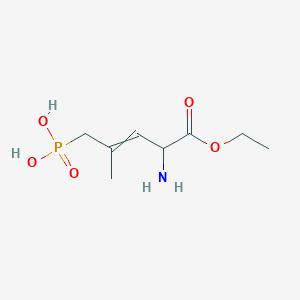
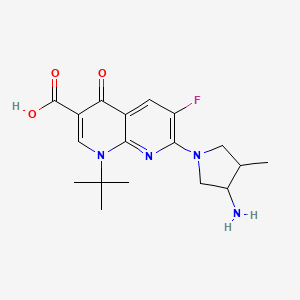
![2-(4-chlorophenyl)-2,3,4,4a-tetrahydro-5H-(1)benzothiopyrano[4,3-c]pyridazin-3-one 6-oxide](/img/structure/B10782340.png)
![7-[3-[[[2-(Heptanoylamino)acetyl]amino]methyl]-7-oxabicyclo[2.2.1]heptan-2-yl]hept-5-enoic acid](/img/structure/B10782353.png)